molecular formula C7H8N2O4S B13523676 Methyl 3-sulfamoylpicolinate

Methyl 3-sulfamoylpicolinate

Cat. No.: B13523676
M. Wt: 216.22 g/mol
InChI Key: DZFPOUWPHIEUIN-UHFFFAOYSA-N
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Description

Methyl 3-sulfamoylpicolinate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfamoyl group attached to a picolinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-sulfamoylpicolinate typically involves the reaction of 3-picolinic acid with a sulfonamide derivative under specific conditions. One common method includes the use of methyl chloroformate as a reagent to introduce the methyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-sulfamoylpicolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the picolinate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted picolinates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-sulfamoylpicolinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-sulfamoylpicolinate involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in critical biological pathways. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Halauxifen-methyl: A picolinate compound used as a herbicide.

    Florpyrauxifen-benzyl: Another picolinate-based herbicide with similar structural features.

Uniqueness

Methyl 3-sulfamoylpicolinate is unique due to its specific combination of a sulfamoyl group and a picolinate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

methyl 3-sulfamoylpyridine-2-carboxylate

InChI

InChI=1S/C7H8N2O4S/c1-13-7(10)6-5(14(8,11)12)3-2-4-9-6/h2-4H,1H3,(H2,8,11,12)

InChI Key

DZFPOUWPHIEUIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)S(=O)(=O)N

Origin of Product

United States

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